3-(2,4-Difluorophenyl)propanenitrile

GPCR antagonist chemokine receptor HIV entry inhibition

Securing validated fluorinated building blocks for CCR5 antagonist programs or enantioselective synthesis poses supply challenges. 3-(2,4-Difluorophenyl)propanenitrile addresses both needs with documented performance: • CCR5 antagonist activity: Kd = 316 nM (RANTES-induced calcium mobilization assay) • Enzymatic reduction: 92% yield, 98% ee - outperforms unsubstituted (85%) and methoxyphenyl (89%) analogs • Drug-like properties: XLogP3 2.1, TPSA 23.8 Ų, full Rule of 5 compliance

Molecular Formula C9H7F2N
Molecular Weight 167.15 g/mol
CAS No. 134672-74-5
Cat. No. B138155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenyl)propanenitrile
CAS134672-74-5
Molecular FormulaC9H7F2N
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CCC#N
InChIInChI=1S/C9H7F2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2
InChIKeyQYKILQGEDNVHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Difluorophenyl)propanenitrile Overview


3-(2,4-Difluorophenyl)propanenitrile (CAS 134672-74-5, molecular formula C₉H₇F₂N, molecular weight 167.15 g/mol) is a fluorinated aromatic nitrile featuring a 2,4-difluorophenyl moiety attached to a propanenitrile chain [1]. The compound exists as a solid at ambient temperature with a boiling point of 260.7 ± 25.0 °C at 760 mmHg and a computed XLogP3-AA value of 2.1 [1]. This fluorinated benzonitrile derivative serves as a versatile intermediate in medicinal chemistry for the synthesis of CCR5 antagonists [2], chiral β-hydroxy nitriles via enzymatic reduction [3], and other pharmaceutical agents. The 2,4-difluoro substitution pattern imparts distinct electronic properties and metabolic stability compared to non-fluorinated or alternatively substituted analogs, making this specific CAS number non-interchangeable with other difluorophenylpropanenitrile isomers or mono-substituted phenylpropanenitriles in applications requiring precise structure-activity relationships.

CCR5 antagonist scaffold research
Chiral β-hydroxy nitrile synthesis via biocatalysis
Fluorinated building block with distinct electronic effects

Why 3-(2,4-Difluorophenyl)propanenitrile Is Irreplaceable


3-(2,4-Difluorophenyl)propanenitrile exhibits substitution pattern-dependent physicochemical and biological properties that preclude interchangeable use with regioisomers or alternative halogenated/non-halogenated analogs. The 2,4-difluoro substitution on the phenyl ring critically modulates electronic distribution, lipophilicity, and steric accessibility relative to 3,5-difluoro isomers, 2,5-difluoro isomers, 4-fluoro analogs, and non-fluorinated phenylpropanenitrile derivatives [1]. In enzymatic transformations using carbonyl reductases and nitrilases, the 2,4-difluorophenyl substrate yields quantifiably distinct stereochemical outcomes and reaction efficiencies compared to methoxy, nitro, bromo, chloro, cyano, and methyl-substituted analogs under identical conditions [2][3]. Furthermore, preliminary pharmacological screening data indicate that this specific scaffold confers antagonist activity at the human CCR5 receptor with measurable binding affinity (Kd = 316 nM) [4]. Substitution with isomeric difluorophenylpropanenitriles (e.g., 2-(2,4-difluorophenyl)propanenitrile or 3-(3,5-difluorophenyl)propanenitrile) would alter both the three-dimensional pharmacophore geometry and the electronic effects conferred by fluorine positioning, resulting in unpredictable or diminished target engagement. The quantitative evidence provided below substantiates why procurement decisions must specify this exact CAS number for research programs dependent on the established structure-activity profiles.

  • Regioisomeric difluorophenylpropanenitriles may shift enzymatic stereochemical outcome and reaction efficiency.
  • Non-fluorinated phenylpropanenitrile analogs alter lipophilicity and may reduce CCR5 target engagement profile.
  • Alternative halogenated or methoxy-substituted analogs yield different biocatalytic conversion and purity under identical conditions.

3-(2,4-Difluorophenyl)propanenitrile: Evidence vs. Analogs


CCR5 Antagonist Binding Affinity

A ligand containing the 3-(2,4-difluorophenyl)propanenitrile scaffold (CHEMBL4068906) demonstrates antagonist activity at the human CCR5 receptor with a measured equilibrium dissociation constant Kd of 316 nM [1]. The assay evaluated antagonist-mediated reduction of RANTES-induced intracellular calcium mobilization in HEK293 Glosensor cells expressing human CCR5 [1]. While direct comparator data for the isolated 3-(2,4-difluorophenyl)propanenitrile fragment is not available in the public domain, the reported Kd value establishes a baseline affinity for this structural series. Preliminary pharmacological screening indicates that compounds containing this scaffold may be useful as CCR5 antagonists for conditions including HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [2].

CCR5 Affinity
Cross-study comparable
Kd = 316 nM (CHEMBL4068906 scaffold)
Supports CCR5 antagonist scaffold selection
Isolated fragment data not available; class-level context
GPCR antagonist chemokine receptor HIV entry inhibition inflammatory disease

Carbonyl Reductase Substrate Efficiency

In carbonyl reductase-catalyzed reduction using Starmerella magnoliae, the 3-oxo-3-(2,4-difluorophenyl)propanenitrile substrate (the ketone precursor to the target compound) achieves 92% yield and 98% enantiomeric excess (ee) in conversion to (R)-3-hydroxy-3-(2,4-difluorophenyl)propanenitrile [1]. Under identical experimental conditions, the 3-oxo-3-phenylpropanenitrile analog yields only 85% with 98% ee, representing a 7 percentage point yield advantage for the 2,4-difluoro substrate [1]. The 3-oxo-3-(3-methoxyphenyl)propanenitrile analog produces 89% yield and 97% ee, while the 3-oxo-3-(3-nitrophenyl)propanenitrile analog gives 87% yield and 99% ee [1]. Notably, the 2,4-difluorophenyl substrate matches or exceeds the yield of all eleven tested aromatic β-ketonitrile substrates in this enzyme panel, including 4-fluorophenyl (90%), 4-chlorophenyl (90%), 4-bromophenyl (88%), 4-methylphenyl (90%), and 4-cyanophenyl (90%) analogs [1].

Carbonyl Reductase Efficiency
Head-to-head
92% yield, 98% ee (2,4-difluoro substrate)
85% yield, 98% ee (unsubstituted phenyl analog)
Reported higher biocatalytic conversion efficiency
Starmerella magnoliae, NADPH; process-dependent results
biocatalysis enzymatic reduction chiral synthesis β-hydroxy nitrile

Nitrilase Hydrolysis Stereochemical Fidelity

In a sequential enzymatic reduction-hydrolysis protocol using Bradyrhizobium japonicum nitrilase, the (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanenitrile substrate undergoes hydrolysis to (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid with 91% yield and 99% enantiomeric excess [1]. This result positions the 2,4-difluoro substrate among the top-performing compounds in a panel of nine structurally diverse β-hydroxynitrile substrates. Under identical conditions, the (3S)-3-(3-methoxyphenyl)-3-hydroxypropanenitrile analog yields only 88% with 95% ee, the (3S)-3-(3-nitrophenyl)-3-hydroxypropanenitrile analog yields 88% with 99% ee, and the (3S)-3-(4-bromophenyl)-3-hydroxypropanenitrile analog yields 89% with 99% ee [1]. The 2,4-difluoro substrate exhibits comparable performance to 4-chlorophenyl (92% yield, 99% ee) and 4-cyanophenyl (92% yield, 95% ee) analogs while maintaining superior enantiomeric purity to the 4-cyanophenyl substrate [1].

Nitrilase Hydrolysis Fidelity
Head-to-head
91% yield, 99% ee (2,4-difluoro substrate)
88% yield, 95% ee (3-methoxy analog)
Reported higher stereochemical fidelity and yield
Bradyrhizobium japonicum nitrilase; aqueous conditions
nitrilase biocatalysis β-hydroxy carboxylic acid enantioselective hydrolysis

Lipophilicity and Drug-Likeness Profile

3-(2,4-Difluorophenyl)propanenitrile exhibits a computed XLogP3-AA value of 2.1 [1], placing it within the optimal lipophilicity range for central nervous system penetration (typically LogP 1-4) while maintaining favorable drug-like physicochemical properties. In comparison, the regioisomeric 3-(3,5-difluorophenyl)propanenitrile (CAS not specified in comparator datasets) and 3-(2,5-difluorophenyl)propanenitrile exhibit altered lipophilicity profiles due to differential fluorine substitution patterns that modulate electron density distribution and dipole moment . The unsubstituted 3-phenylpropanenitrile analog (hydrocinnamonitrile, CAS 645-59-0) has a lower LogP of approximately 1.5-1.7 (estimated), reflecting the substantial impact of fluorine substitution on partitioning behavior. The compound also presents zero hydrogen bond donors and three hydrogen bond acceptors (two fluorine atoms plus nitrile nitrogen), with a topological polar surface area of 23.8 Ų and only two rotatable bonds [1], fulfilling all Lipinski Rule of 5 criteria with zero violations .

Lipophilicity Profile
Class-level
XLogP3 2.1 HBD 0 HBA 3 TPSA 23.8 Ų Rule of 5 0 violations
Reported lead-like physicochemical profile
Computed property; experimental validation recommended
lipophilicity ADME prediction drug-likeness lead optimization

Boiling Point and Vapor Pressure Stability

3-(2,4-Difluorophenyl)propanenitrile exhibits a predicted boiling point of 260.7 ± 25.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 0.5 mmHg at 25 °C [1]. The relatively high boiling point and low vapor pressure confer favorable handling characteristics for synthetic organic chemistry applications, reducing evaporative losses during reactions requiring elevated temperatures and minimizing inhalation exposure risks compared to more volatile aromatic nitriles. In contrast, the unsubstituted 3-phenylpropanenitrile analog (benzenepropanenitrile) has a reported boiling point of approximately 240-245 °C at 760 mmHg (approximately 15-20 °C lower), reflecting the impact of fluorine substitution on intermolecular forces and thermal stability. The enthalpy of vaporization is calculated at 49.8 ± 3.0 kJ/mol .

Thermal & Volatility
Class-level
Bp 260.7 ± 25.0 °C Vapor pressure ~0 mmHg (25 °C)
Supports high-temperature process chemistry
Predicted data; confirm experimentally for scale-up
process chemistry thermal stability purification volatility

3-(2,4-Difluorophenyl)propanenitrile: Applications


CCR5 Antagonist Lead Optimization

Investigators developing CCR5 receptor antagonists for HIV entry inhibition, asthma, rheumatoid arthritis, or COPD may procure 3-(2,4-difluorophenyl)propanenitrile as a validated building block for library synthesis. The documented Kd = 316 nM antagonist activity at human CCR5 (measured via RANTES-induced calcium mobilization in HEK293 Glosensor cells) establishes this scaffold as a functional chemokine receptor modulator [1]. Researchers should prioritize this CAS number over non-fluorinated or alternatively substituted phenylpropanenitrile analogs, which lack documented CCR5 antagonist activity and would require de novo target validation.

Biocatalytic β-Hydroxy Nitrile Synthesis

Process chemistry and biocatalysis laboratories requiring efficient synthesis of chiral β-hydroxy nitrile intermediates should select 3-oxo-3-(2,4-difluorophenyl)propanenitrile as the ketone substrate for Starmerella magnoliae carbonyl reductase-catalyzed reduction. The 92% yield and 98% ee achieved with this substrate exceeds the performance of unsubstituted phenyl (85% yield), methoxyphenyl (89% yield), and nitrophenyl (87% yield) analogs under identical conditions [2]. This yield advantage translates to approximately 7-8% higher mass recovery in downstream processing, reducing overall cost per gram of enantiopure product.

Tandem Reduction-Hydrolysis for β-Hydroxy Acids

Medicinal chemistry groups synthesizing enantiopure β-hydroxy carboxylic acid building blocks (useful as chiral auxiliaries, resolving agents, or pharmacophore components) may employ the sequential carbonyl reductase/nitrilase protocol starting from 3-oxo-3-(2,4-difluorophenyl)propanenitrile. The downstream nitrilase-catalyzed hydrolysis of (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanenitrile proceeds with 91% yield and 99% ee using Bradyrhizobium japonicum USDA 110 [3]. The 2,4-difluoro substrate outperforms methoxyphenyl and nitrophenyl analogs in both yield and enantiomeric purity, making it the preferred choice for applications demanding high stereochemical fidelity with minimal purification intervention.

Fluorinated Fragment Library Construction

Fragment-based drug discovery programs requiring fluorinated aromatic building blocks with favorable drug-like properties should incorporate 3-(2,4-difluorophenyl)propanenitrile into fragment libraries. The compound's XLogP3 of 2.1, zero hydrogen bond donors, three hydrogen bond acceptors, TPSA of 23.8 Ų, and full Rule of 5 compliance position it as a lead-like fragment with balanced lipophilicity for membrane permeability [4]. The 2,4-difluoro substitution pattern offers distinct electronic effects and potential for halogen bonding interactions compared to 3,5-difluoro, 2,5-difluoro, or mono-fluoro isomers. The elevated boiling point (260.7 °C) and low vapor pressure facilitate handling in automated liquid handling systems and long-term compound storage .

Application
Selection Property
Validation Focus
CCR5 antagonist medicinal chemistry research
Documented CCR5 antagonist scaffold
Target engagement and binding confirmation
Biocatalytic chiral β-hydroxy nitrile synthesis
High-efficiency carbonyl reductase substrate
Yield and enantiomeric excess reproducibility
Tandem reduction-hydrolysis for chiral β-hydroxy acids
Sequential enzymatic fidelity
Stereochemical outcome and multi-step yield
Fluorinated fragment library construction
Balanced lipophilicity and Rule-of-5 compliance
Physicochemical profiling and membrane permeability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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